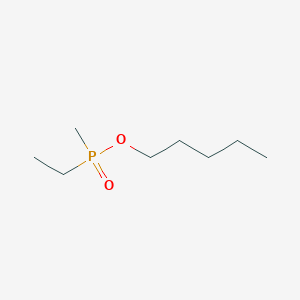
Pentyl ethyl(methyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl ethyl(methyl)phosphinate is an organophosphorus compound that belongs to the class of phosphinates These compounds are characterized by the presence of a phosphorus atom bonded to an alkyl group and an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl ethyl(methyl)phosphinate can be synthesized through several methods. One common approach involves the reaction of pentyl phosphinic acid with ethyl methyl phosphinate under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production often employs automated systems to monitor and control reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Pentyl ethyl(methyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate to phosphine.
Substitution: The alkyl groups attached to the phosphorus atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out under reflux conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
Pentyl ethyl(methyl)phosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of pentyl ethyl(methyl)phosphinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Pentyl phosphinate
- Ethyl phosphinate
- Methyl phosphinate
Uniqueness
Pentyl ethyl(methyl)phosphinate is unique due to its specific combination of alkyl groups attached to the phosphorus atom. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
189192-82-3 |
|---|---|
Molecular Formula |
C8H19O2P |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
1-[ethyl(methyl)phosphoryl]oxypentane |
InChI |
InChI=1S/C8H19O2P/c1-4-6-7-8-10-11(3,9)5-2/h4-8H2,1-3H3 |
InChI Key |
WXPUQCSTTLHBDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOP(=O)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















